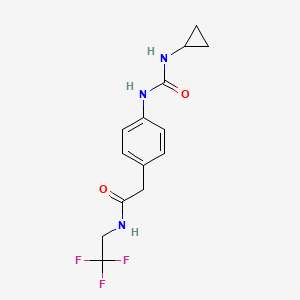
3-Aminohex-5-enoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminohex-5-enoic acid hydrochloride: is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of 3-amino-5-hexenoic acid, where the amino group is protonated and paired with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis of 3-amino-5-hexenoic acid: The initial step involves the synthesis of 3-amino-5-hexenoic acid. This can be achieved through various methods, including the reaction of 5-hexenoic acid with ammonia or an amine under suitable conditions.
Formation of 3-Aminohex-5-enoic acid hydrochloride: The synthesized 3-amino-5-hexenoic acid is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Aminohex-5-enoic acid hydrochloride can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: The compound can also undergo reduction reactions, where the double bond in the hexenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation products: Oxo derivatives of 3-Amino-5-hexenoic acid.
Reduction products: Saturated derivatives of 3-Amino-5-hexenoic acid.
Substitution products: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry:
Labeling and Detection: 3-Aminohex-5-enoic acid hydrochloride is used in labeling and detection applications due to its reactivity and ability to form stable derivatives.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is used in the development of pharmaceutical compounds and as a reference standard in analytical studies.
Industry:
Mécanisme D'action
Mechanism of Action: 3-Aminohex-5-enoic acid hydrochloride exerts its effects by interacting with specific molecular targets and pathways. One of the primary mechanisms involves the inhibition of gamma-aminobutyric acid transaminase (GABA-T), an enzyme responsible for the catabolism of gamma-aminobutyric acid (GABA) in the brain. This inhibition leads to increased levels of GABA, which is an inhibitory neurotransmitter, thereby exerting anticonvulsant effects .
Molecular Targets and Pathways:
Gamma-aminobutyric acid transaminase (GABA-T): The primary target of this compound.
GABAergic Pathway: The compound modulates the GABAergic pathway by increasing the levels of GABA in the brain.
Comparaison Avec Des Composés Similaires
®-3-Aminohex-5-enoic acid hydrochloride: A stereoisomer of 3-Aminohex-5-enoic acid hydrochloride with similar chemical properties.
Vigabatrin: An analog of this compound used as an anticonvulsant.
Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to inhibit GABA-T and increase GABA levels makes it a valuable compound in pharmaceutical research and development .
Propriétés
IUPAC Name |
3-aminohex-5-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2411590.png)
![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2411591.png)


![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)

![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)



![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)

